molecular formula C17H26O3S B13427208 (+)-Neomenthyl Tosylate

(+)-Neomenthyl Tosylate

Cat. No.: B13427208
M. Wt: 310.5 g/mol
InChI Key: XVOCEKOSQBFFHW-PVAVHDDUSA-N
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Description

(+)-Neomenthyl Tosylate is an organic compound derived from the reaction of (+)-neomenthol with p-toluenesulfonyl chloride. This compound is a tosylate ester, which is known for its excellent leaving group properties in various chemical reactions. Tosylates are commonly used in organic synthesis to convert alcohols into better leaving groups, facilitating nucleophilic substitution and elimination reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (+)-Neomenthyl Tosylate typically involves the reaction of (+)-neomenthol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine. The reaction proceeds via nucleophilic attack of the alcohol oxygen on the sulfur atom of the tosyl chloride, resulting in the formation of the tosylate ester and the release of hydrochloric acid .

Industrial Production Methods

Industrial production of tosylates, including this compound, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(+)-Neomenthyl Tosylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution (SN1 and SN2): Due to its excellent leaving group properties, this compound readily participates in nucleophilic substitution reactions.

    Elimination Reactions: this compound can also undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as halides, cyanides, and alkoxides. The reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance the reactivity of the nucleophile .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the nucleophile used. For example, nucleophilic substitution with a halide nucleophile will yield the corresponding alkyl halide, while elimination reactions will produce alkenes .

Scientific Research Applications

(+)-Neomenthyl Tosylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (+)-Neomenthyl Tosylate primarily involves its role as a leaving group in nucleophilic substitution and elimination reactions. The tosylate group, being a good leaving group, facilitates the departure of the leaving group, allowing the nucleophile to attack the electrophilic center. This process is crucial in various synthetic transformations, enabling the formation of new chemical bonds .

Properties

Molecular Formula

C17H26O3S

Molecular Weight

310.5 g/mol

IUPAC Name

[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C17H26O3S/c1-12(2)16-10-7-14(4)11-17(16)20-21(18,19)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3/t14-,16+,17+/m1/s1

InChI Key

XVOCEKOSQBFFHW-PVAVHDDUSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)OS(=O)(=O)C2=CC=C(C=C2)C)C(C)C

Canonical SMILES

CC1CCC(C(C1)OS(=O)(=O)C2=CC=C(C=C2)C)C(C)C

Origin of Product

United States

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